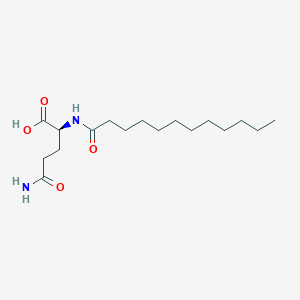

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Description

Properties

IUPAC Name |

(2S)-5-amino-2-(dodecanoylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O4/c1-2-3-4-5-6-7-8-9-10-11-16(21)19-14(17(22)23)12-13-15(18)20/h14H,2-13H2,1H3,(H2,18,20)(H,19,21)(H,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMCNVFGYLZLGM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584156 | |

| Record name | N~2~-Dodecanoyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109570-04-9 | |

| Record name | N~2~-Dodecanoyl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid

This guide provides a comprehensive overview of the known and predicted physical properties of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, a derivative of L-glutamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights into the characterization of N-acyl amino acids.

Introduction: Understanding the Molecular Landscape

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-dodecanoyl-L-glutamine, belongs to the growing class of N-acyl amino acids (NAAs). These amphiphilic molecules, comprising a fatty acid linked to an amino acid via an amide bond, are emerging as significant players in various physiological processes.[1][2] The unique structure of N-dodecanoyl-L-glutamine, featuring a 12-carbon acyl chain (dodecanoyl) attached to the alpha-amino group of L-glutamine, imparts specific physicochemical characteristics that are crucial for its behavior in both chemical and biological systems.

The glutamine component provides a polar head group with a carboxylic acid and a carbamoyl (amide) functional group, while the dodecanoyl chain introduces a long, nonpolar hydrocarbon tail. This duality governs its solubility, aggregation behavior, and potential interactions with biological membranes and proteins. This guide will delve into the specific physical properties of this molecule, offering a foundational understanding for its application in research and development.

Core Physical and Chemical Properties

While specific experimental data for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid is not extensively documented in publicly accessible literature, we can infer and predict its properties based on its chemical structure and the known behavior of similar N-acyl amino acids.

Molecular Structure and Identity

The fundamental identity of a molecule is defined by its structure and composition.

| Property | Value | Source |

| IUPAC Name | (2S)-4-carbamoyl-2-dodecanamidobutanoic acid | - |

| Molecular Formula | C₁₇H₃₂N₂O₄ | - |

| Molecular Weight | 328.4 g/mol | - |

| CAS Number | 109570-04-9 | - |

| SMILES | CCCCCCCCCCCC(=O)NC(=O)O | - |

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted through computational models. These values provide valuable estimates for experimental design.

| Property | Predicted Value | Notes |

| Melting Point | Data not available. Expected to be a solid at room temperature. The melting point of N-acyl L-amino acids generally increases with the size of the amino acid residue.[3] | |

| Boiling Point | Data not available. Likely to decompose at high temperatures before boiling under atmospheric pressure. | |

| Solubility | Poorly soluble in water. Soluble in organic solvents like methanol, ethanol, and DMSO. The long acyl chain significantly reduces aqueous solubility compared to L-glutamine.[4] | |

| LogP (Octanol-Water Partition Coefficient) | Data not available. Expected to have a positive LogP value, indicating a preference for lipophilic environments. |

Experimental Characterization: A Methodological Approach

The characterization of a novel or sparsely studied compound like (2S)-4-carbamoyl-2-dodecanamidobutanoic acid requires a systematic experimental workflow. The following protocols are based on standard methodologies for N-acyl amino acids and serve as a robust starting point for researchers.

Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic Acid

The synthesis of N-acyl amino acids can be achieved through several routes. A common and effective method involves the acylation of the parent amino acid using an acyl chloride.

Protocol: N-Acylation of L-Glutamine

-

Dissolution: Dissolve L-glutamine in an appropriate aqueous alkaline solution (e.g., sodium bicarbonate or sodium hydroxide) to deprotonate the amino group, enhancing its nucleophilicity.

-

Acylation: Slowly add dodecanoyl chloride to the chilled reaction mixture with vigorous stirring. The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side product formation.

-

pH Maintenance: Throughout the addition of dodecanoyl chloride, maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of a base. This ensures the amino group remains deprotonated and reactive.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable technique, such as Thin Layer Chromatography (TLC), to observe the consumption of L-glutamine and the formation of the product.

-

Acidification and Precipitation: Upon completion of the reaction, acidify the mixture to a pH of approximately 2 using a strong acid (e.g., hydrochloric acid). This protonates the carboxylic acid group of the product, causing it to precipitate out of the aqueous solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Diagram: Synthetic Workflow

Caption: Synthetic workflow for N-dodecanoyl-L-glutamine.

Spectroscopic and Chromatographic Analysis

Confirmation of the chemical structure and purity of the synthesized compound is paramount.

Table: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the protons of the dodecanoyl chain (a complex multiplet in the aliphatic region), the glutamine backbone, and the amide protons. The chemical shifts will confirm the connectivity of the molecule. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid, and the carbons of the aliphatic chain. |

| FTIR (Fourier-Transform Infrared Spectroscopy) | Characteristic absorption bands for N-H stretching of the amides, C=O stretching of the carboxylic acid and amides, and C-H stretching of the aliphatic chain. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the compound by identifying the molecular ion peak ([M+H]⁺ or [M-H]⁻). |

| HPLC (High-Performance Liquid Chromatography) | Assessment of purity by observing a single major peak corresponding to the product. |

Biological Context and Potential Significance

While the specific biological functions of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid are not yet well-defined, the broader class of N-acyl amino acids is known to be involved in various signaling pathways.[1] They can act as signaling lipids, modulating the activity of G-protein coupled receptors (GPCRs), ion channels, and other cellular targets.[2]

Glutamine itself is a crucial amino acid involved in a multitude of metabolic processes, including nitrogen transport, gluconeogenesis, and as an energy source for rapidly dividing cells.[5][6] The acylation of glutamine with a fatty acid like dodecanoic acid could potentially alter its metabolic fate and cellular uptake, and may imbue it with novel signaling properties.

Diagram: Potential Biological Roles of N-Acyl Amino Acids

Caption: Potential cellular targets and responses of N-acyl amino acids.

Conclusion and Future Directions

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid represents an intriguing molecule at the intersection of amino acid metabolism and lipid signaling. While a detailed experimental characterization is still needed, this guide provides a solid framework for its synthesis, purification, and analysis based on established principles for N-acyl amino acids. Future research should focus on obtaining precise experimental data for its physical properties and exploring its biological activities to unlock its full potential in fields such as pharmacology and materials science. The methodologies and insights presented here serve as a valuable resource for scientists embarking on the study of this and related compounds.

References

-

Study on foaming properties of N-acyl amino acid surfactants: Sodium N-acyl glycinate and Sodium N-acyl phenylalaninate. (2025). ResearchGate. [Link]

-

(2S)-2-amino-4-({1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl}carbamoyl)butanoic acid. PubChem. [Link]

-

(2S)-4-carbamoyl-2-(ethylamino)butanoic acid. PubChem. [Link]

-

The synthesis, properties, and applications of N-acyl-α-aminoacids. (2025). ResearchGate. [Link]

-

Function and therapeutic potential of N-acyl amino acids. (2021). PubMed. [Link]

-

(2S)-2-amino-4-(carbamoylamino)butanoic acid. PubChem. [Link]

-

Unlocking the mysteries of Poly(L-glutamine): A novel approach to synthesizing Poly(L-glutamine) for investigating poly(Q) diseases. (2024). American Chemical Society. [Link]

-

N-Acylamides. Wikipedia. [Link]

-

N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2018). MDPI. [Link]

-

L-Glutamine. PubChem. [Link]

-

Organic Synthesis and Characterization of Poly(L-glutamine). (2021). LOUIS. [Link]

- Process for synthesis of L-glutamine.

-

Preparation of D-glutamine from glutamic acid. (2025). ResearchGate. [Link]

-

Glutamine. Military Strategies for Sustainment of Nutrition and Immune Function in the Field. [Link]

-

Glutamine: A Conditionally Essential Amino Acid with Multiple Biological Functions. (2017). IntechOpen. [Link]

-

Glutamine catabolism supports amino acid biosynthesis and suppresses the integrated stress response to promote photoreceptor survival. (2025). PubMed. [Link]

-

(4S)-4-amino-4-{[(1S)-1-{[(1S)-2-carbamoyl-1-{[(1R,3S,4S) - PubChem. PubChem. [Link]

-

Isolation and characterization of glutamine synthetase genes in Chlamydomonas reinhardtii. PubMed. [Link]

-

N-acetyl-L-glutaminyl-L-glutamine. PubChem. [Link]/90658871)

Sources

- 1. Function and therapeutic potential of N-acyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acylamides - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid synthesis pathway

An In-Depth Technical Guide on the Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Executive Summary

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is a lipoamino acid derivative of L-asparagine. Its synthesis is of interest to researchers in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the combination of a polar amino acid headgroup and a lipophilic fatty acid tail. This guide provides a comprehensive overview of a robust and scalable synthesis pathway for this molecule. We will delve into the retrosynthetic logic, the underlying reaction mechanism, a detailed experimental protocol, and critical considerations for ensuring high purity and yield. This document is intended for professionals with a background in organic chemistry, serving as a practical manual for laboratory synthesis and a foundation for further derivatization and application studies.

Introduction and Strategic Overview

The target molecule, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, integrates two key structural motifs: the naturally occurring amino acid L-asparagine and the 12-carbon saturated fatty acid, lauric acid (dodecanoic acid). The core synthetic challenge lies in the chemoselective formation of an amide bond between the α-amino group of L-asparagine and the carboxyl group of dodecanoic acid, without affecting the other reactive functional groups—namely, the side-chain amide and the carboxylic acid of asparagine.

The most direct and industrially scalable approach is the N-acylation of L-asparagine. This strategy leverages the differential nucleophilicity of the α-amino group compared to the side-chain amide. By carefully selecting the acylating agent and controlling the reaction conditions, a highly selective and efficient synthesis can be achieved.

| Compound Name | (2S)-4-carbamoyl-2-dodecanamidobutanoic acid |

| Molecular Formula | C₁₇H₃₂N₂O₄[1] |

| Molecular Weight | 328.4 g/mol [1] |

| CAS Number | 109570-04-9[1] |

| SMILES | CCCCCCCCCCCC(=O)NC(=O)O[1] |

Retrosynthetic Analysis and Pathway Design

A retrosynthetic analysis simplifies the synthesis plan by disconnecting the target molecule into readily available starting materials. The primary disconnection is at the newly formed amide bond, revealing L-asparagine and a dodecanoyl synthon.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to the selection of L-asparagine as the chiral backbone and an activated form of dodecanoic acid as the acylating agent. Dodecanoyl chloride is the ideal choice due to its high reactivity, commercial availability, and straightforward reaction profile. The proposed forward synthesis is a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction, which is well-suited for acylating amino acids in an aqueous basic medium.[2]

Mechanistic Insights: The Schotten-Baumann Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Deprotonation: The reaction is performed in a basic aqueous solution (e.g., using NaOH). The base deprotonates the α-ammonium group of L-asparagine, generating the more nucleophilic free amino group (-NH₂). Maintaining a pH above 10 is often preferable to ensure a sufficient concentration of the free amine.[2]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the α-amino group attacks the electrophilic carbonyl carbon of dodecanoyl chloride. This forms a tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The chloride ion, being an excellent leaving group, is expelled, and the carbonyl double bond is reformed, resulting in the desired N-acylated product.

-

Acidification: The product initially exists as its carboxylate salt in the basic solution. Upon completion of the reaction, the mixture is acidified. This protonates the carboxylate group, causing the final product, which is sparingly soluble in water, to precipitate.

Key Causality: The success of this reaction hinges on the superior nucleophilicity of the α-amino group compared to water or the hydroxide ion under controlled conditions. While hydrolysis of the acyl chloride is a competing side reaction, the rapid and irreversible acylation of the amine makes it the dominant pathway when the acyl chloride is added slowly to a well-stirred solution of the amino acid.[3]

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and rationales to ensure the reaction proceeds as expected.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Quantity | Purity | Supplier |

| L-Asparagine monohydrate | C₄H₈N₂O₃·H₂O | 150.13 | 15.0 g (0.1 mol) | ≥99% | Standard |

| Dodecanoyl chloride | C₁₂H₂₃ClO | 218.77 | 24.1 g (0.11 mol) | ≥98% | Standard |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ~8.8 g (0.22 mol) | ≥97% | Standard |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed (~18 mL) | 37% (conc.) | Standard |

| Deionized Water | H₂O | 18.02 | ~500 mL | - | - |

| Acetone | C₃H₆O | 58.08 | As needed | ACS Grade | Standard |

Step-by-Step Synthesis Procedure

-

Preparation of Asparagine Solution:

-

In a 1 L beaker equipped with a magnetic stirrer, dissolve 15.0 g (0.1 mol) of L-asparagine monohydrate in 200 mL of deionized water. Gentle heating may be required to fully dissolve the solid.

-

Cool the solution to room temperature, then place it in an ice bath to cool to approximately 5-10 °C.

-

Slowly add a solution of 8.8 g (0.22 mol) of NaOH in 100 mL of cold deionized water. The addition of excess base ensures the amino acid remains deprotonated throughout the reaction. Monitor the pH to ensure it is >10.

-

-

Acylation Reaction:

-

While stirring the asparagine solution vigorously in the ice bath, add 24.1 g (0.11 mol) of dodecanoyl chloride dropwise over a period of 30-45 minutes. A slight molar excess of the acyl chloride ensures complete consumption of the starting amino acid.

-

Causality Check: Vigorous stirring is critical to disperse the water-insoluble acyl chloride and maximize the interfacial area for reaction, minimizing its hydrolysis. Maintaining a low temperature controls the exothermic reaction and reduces side reactions.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. A white precipitate of the sodium salt of the product may form.

-

-

Work-up and Product Isolation:

-

Remove the reaction mixture from the ice bath and allow it to warm to room temperature.

-

Slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper or a meter.

-

Trustworthiness Check: A dense, white precipitate will form as the solution becomes acidic (target pH ~2-3). This precipitation is the primary indicator of successful product formation.

-

Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

-

-

Purification:

-

Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove inorganic salts (NaCl).

-

Press the solid as dry as possible on the funnel, then transfer it to a watch glass and dry in a vacuum oven at 50 °C overnight.

-

For further purification, recrystallize the crude product from an acetone-water mixture. Dissolve the solid in a minimal amount of hot acetone, then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold acetone-water (1:1), and dry under vacuum.

-

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR | Peaks corresponding to the dodecanoyl chain (-(CH₂)₁₀-, -CH₃), and the asparagine backbone (-CH-, -CH₂-), with the disappearance of the α-amino proton signal and appearance of an amide N-H proton. |

| ¹³C NMR | Signals for the carbonyls of the carboxylic acid, side-chain amide, and the newly formed amide, along with aliphatic carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (~3300), C=O stretching of carboxylic acid (~1710), and amide carbonyls (~1640). |

| Mass Spec (ESI-) | [M-H]⁻ ion at m/z ≈ 327.4 |

Concluding Remarks

The synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid via the Schotten-Baumann acylation of L-asparagine is a reliable and efficient method. The protocol described herein is designed to be robust, with clear checkpoints and rationales rooted in established chemical principles. By carefully controlling key parameters such as temperature, pH, and stirring rate, researchers can consistently obtain high yields of a pure product suitable for advanced applications in drug development and materials science.

References

-

Jungermann, E., et al. (1959). The preparation of N-acylamino acids. Journal of the American Chemical Society. Available at: [Link]

-

Leclerc, M., & Benoiton, L. (1968). N-Acylation of Amino Acids. Canadian Journal of Chemistry, 46(7), 1047-1051. Available at: [Link]

-

Arctom, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. Available at: [Link]

- U.S. Patent 4,126,628. (1978). Acylation of amino acids.

-

Pearson Education. (2024). Reactions of Amino Acids: Acylation. Available at: [Link]

-

PubChem. (2S)-4-carbamoyl-2-(ethylamino)butanoic acid. Available at: [Link]

Sources

(2S)-4-Carbamoyl-2-dodecanamidobutanoic Acid: A Technical Guide to its Putative Biological Activity

Abstract

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid, also known as N-dodecanoyl-L-glutamine, is a fascinating molecule that merges the well-established metabolic and signaling properties of L-glutamine with the lipophilic characteristics of a twelve-carbon fatty acid (dodecanoic acid). While direct experimental data on this specific compound is limited in publicly accessible literature, its biological activities can be inferred from the extensive knowledge of its constituent parts. This technical guide synthesizes the known biological roles of L-glutamine and the emerging understanding of N-acyl amino acids to present a comprehensive overview of the putative biological activities of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid. We will explore its potential mechanisms of action, suggest robust experimental protocols for its characterization, and provide a framework for researchers and drug development professionals to investigate its therapeutic potential.

Introduction: Unveiling a Hybrid Molecule

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is an N-acylated derivative of the proteinogenic amino acid L-glutamine. The covalent attachment of a dodecanoyl group to the alpha-amino group of L-glutamine fundamentally alters its physicochemical properties, most notably increasing its lipophilicity. This modification is expected to influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological membranes and protein targets.

L-glutamine is the most abundant amino acid in the human body and plays a central role in a myriad of physiological processes.[1] It is a crucial metabolic fuel for rapidly dividing cells, a key nitrogen shuttle, and a precursor for the synthesis of nucleotides, glutathione, and other amino acids.[1][2] N-acyl amino acids, a growing class of lipid signaling molecules, have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[3][4][5] The specific effects are largely determined by the nature of both the acyl chain and the amino acid headgroup.[5]

This guide will therefore explore the biological activity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid through the lens of these two well-characterized components.

The Biological Landscape of L-Glutamine: The Core Engine

The biological activities of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid are likely to be fundamentally rooted in the diverse functions of L-glutamine.

Metabolic Hub and Energy Source

L-glutamine is a primary respiratory fuel for many cell types, including enterocytes, lymphocytes, and certain cancer cells.[1] Through a process called glutaminolysis, glutamine is converted to glutamate and then to the TCA cycle intermediate α-ketoglutarate, providing a significant source of cellular energy (ATP).[1]

Nitrogen Shuttle and Biosynthetic Precursor

Containing two nitrogen atoms, L-glutamine is the primary carrier of nitrogen between tissues.[1] It is a vital precursor for the biosynthesis of:

-

Nucleotides (Purines and Pyrimidines): Essential for DNA and RNA synthesis.[6]

-

Glutathione (GSH): The body's master antioxidant, crucial for cellular protection against oxidative stress.

-

Other Amino Acids: Such as glutamate and proline.

Immune System Modulation

L-glutamine is critical for the function of immune cells. Lymphocytes and macrophages utilize glutamine at high rates during proliferation and for the production of cytokines.[2]

Cell Signaling

L-glutamine has been shown to activate the mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7] This activation is crucial for processes such as enterocyte growth.[7]

The Impact of N-Dodecanoylation: A Lipophilic Modification with Signaling Potential

The addition of the 12-carbon dodecanoyl chain transforms the hydrophilic L-glutamine into an amphipathic molecule. This structural change is predicted to have several significant consequences:

Enhanced Membrane Interaction and Cellular Uptake

The increased lipophilicity of N-dodecanoyl-L-glutamine may facilitate its passage across cellular membranes, potentially leading to higher intracellular concentrations compared to unmodified L-glutamine. Studies on other N-dodecanoyl-L-amino acids have demonstrated their ability to act as dermal penetration enhancers, highlighting their interaction with lipid bilayers.[8]

Novel Signaling Properties

N-acyl amino acids are an emerging class of signaling lipids with diverse biological functions.[3][5] For instance, N-arachidonoyl serine exhibits vasodilatory and neuroprotective effects, while N-arachidonoyl glycine has antinociceptive properties.[3][4] It is plausible that N-dodecanoyl-L-glutamine could function as a signaling molecule in its own right, potentially interacting with G-protein coupled receptors (GPCRs) or other cellular targets that are not recognized by L-glutamine alone.

Altered Metabolic Fate

The dodecanoyl group may influence the metabolic processing of the L-glutamine moiety. It could potentially be a substrate for different enzymes than those that metabolize free L-glutamine, leading to a modified pharmacokinetic profile and the generation of novel metabolites.

Putative Mechanisms of Action: A Synthesis of Function

Based on the properties of its components, we can propose several putative mechanisms of action for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Enhanced Glutamine-Based Cellular Support

By potentially increasing the intracellular delivery of a glutamine precursor, N-dodecanoyl-L-glutamine could provide enhanced support for cellular processes that are highly dependent on glutamine, such as:

-

Rapidly Proliferating Tissues: Supporting the growth of intestinal mucosa, immune cells, and wound healing.

-

Conditions of Metabolic Stress: Replenishing glutamine levels during critical illness or after intense physical exercise.

Direct Signaling through Receptor Interactions

N-dodecanoyl-L-glutamine may act as a ligand for specific receptors, such as orphan GPCRs, thereby initiating intracellular signaling cascades. This could lead to a range of physiological responses, potentially including anti-inflammatory or metabolic regulatory effects.

Modulation of Inflammatory Pathways

Given the anti-inflammatory properties of some N-acyl amino acids, N-dodecanoyl-L-glutamine could potentially modulate inflammatory responses. This could occur through the inhibition of pro-inflammatory signaling pathways or the promotion of anti-inflammatory processes.

Experimental Protocols for Characterization

To elucidate the biological activity of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, a systematic experimental approach is required.

In Vitro Cellular Assays

A battery of in vitro assays will be crucial to determine the cellular effects of the compound.

Table 1: In Vitro Experimental Plan

| Assay | Cell Line(s) | Purpose | Key Parameters |

| Cell Viability/Proliferation | Caco-2 (intestinal), Jurkat (T-lymphocyte), RAW 264.7 (macrophage) | To assess the effect on cell growth and proliferation. | IC50/EC50 values, cell cycle analysis. |

| Metabolic Activity | Same as above | To determine its role as a metabolic substrate. | Oxygen consumption rate (OCR), extracellular acidification rate (ECAR). |

| Glutathione (GSH) Synthesis | HepG2 (liver) | To evaluate its contribution to antioxidant defense. | Intracellular GSH levels. |

| Cytokine Production | LPS-stimulated RAW 264.7 | To assess its immunomodulatory effects. | Levels of TNF-α, IL-6, IL-10. |

| mTOR Pathway Activation | Caco-2 | To investigate its impact on cell signaling. | Phosphorylation of mTOR, S6K, and 4E-BP1. |

| GPCR Screening | Commercially available GPCR panels | To identify potential receptor targets. | Binding affinity (Ki), functional activation (EC50). |

Step-by-Step Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Models

Based on the in vitro findings, appropriate in vivo models can be selected to assess the physiological effects of the compound.

Table 2: In Vivo Experimental Plan

| Model | Species | Purpose | Key Parameters |

| Dextran Sulfate Sodium (DSS)-induced Colitis | Mouse | To evaluate its potential to ameliorate intestinal inflammation. | Disease Activity Index (DAI), colon length, histological scoring, cytokine levels in colon tissue. |

| Lipopolysaccharide (LPS)-induced Systemic Inflammation | Mouse | To assess its anti-inflammatory effects in a systemic model. | Serum levels of pro-inflammatory cytokines (TNF-α, IL-6), survival rate. |

| Wound Healing Model | Rat | To investigate its effect on tissue repair. | Wound closure rate, histological analysis of granulation tissue. |

Step-by-Step Protocol: DSS-Induced Colitis Model

-

Induction of Colitis: Administer 2-3% DSS in the drinking water of mice for 5-7 days.

-

Compound Administration: Treat a group of mice with (2S)-4-carbamoyl-2-dodecanamidobutanoic acid via oral gavage or intraperitoneal injection daily. Include a vehicle-treated control group.

-

Monitoring: Monitor the mice daily for weight loss, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).

-

Tissue Collection: At the end of the experiment, euthanize the mice and collect the colons.

-

Analysis: Measure colon length, and process a section for histological analysis (H&E staining). Homogenize the remaining colon tissue to measure cytokine levels by ELISA.

Visualizing the Pathways

To better understand the potential biological roles of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, we can visualize its relationship with key cellular pathways.

Figure 1: Putative cellular fates and downstream effects of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Figure 2: A proposed experimental workflow for the characterization of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

Conclusion and Future Directions

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid represents a molecule of significant interest at the intersection of metabolism and lipid signaling. By leveraging the well-understood biological roles of L-glutamine and the emerging importance of N-acyl amino acids, we can formulate a strong hypothesis for its potential therapeutic applications. The increased lipophilicity conferred by the dodecanoyl chain may enhance the delivery and efficacy of the glutamine moiety, while also potentially introducing novel signaling properties.

Future research should focus on the systematic in vitro and in vivo characterization of this compound as outlined in this guide. A thorough investigation into its mechanism of action, including the identification of any specific protein targets, will be crucial for its development as a potential therapeutic agent. The exploration of its efficacy in models of intestinal disorders, inflammatory conditions, and metabolic stress holds particular promise. The synthesis and evaluation of analogs with varying acyl chain lengths could further refine our understanding of the structure-activity relationship and lead to the development of optimized therapeutic candidates.

References

-

Babenko, N. A., & Shakhova, E. D. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors, 40(4), 381-388. [Link][3][4]

- Maccarrone, M., & Finazzi-Agrò, A. (2003). N-acyl-amino acids: a new class of signalling lipids. Trends in Pharmacological Sciences, 24(9), 453-457.

-

Piscitelli, F., & Di Marzo, V. (2020). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 10(1), 123. [Link][5]

-

Fincher, T. K., Yoo, S. D., Player, M. R., Sowell, J. W., & Michniak, B. B. (1996). In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers. Journal of Pharmaceutical Sciences, 85(9), 920-923. [Link][8]

- Lacey, J. M., & Wilmore, D. W. (1990). Is glutamine a conditionally essential amino acid? Nutrition Reviews, 48(8), 297-309.

- Newsholme, P. (2001). Why is L-glutamine metabolism important to cells of the immune system in health, postinjury, surgery or infection? The Journal of Nutrition, 131(9 Suppl), 2515S-22S.

- Ardawi, M. S., & Newsholme, E. A. (1985). Fuel utilization in colonocytes of the rat. Biochemical Journal, 231(3), 713-719.

- Kim, M. H., & Kim, H. (2017). The Roles of Glutamine in the Intestine and Its Implication in Intestinal Diseases. International Journal of Molecular Sciences, 18(5), 1051.

- Wang, B., Wu, G., Zhou, Z., & Dai, Z. (2015). Glutamine and intestinal barrier function. Amino Acids, 47(10), 2143-2154.

- Curi, R., Lagranha, C. J., Doi, S. Q., Sellitti, D. F., & Procopio, J. (2005). Molecular mechanisms of glutamine action. Journal of Cellular Physiology, 204(2), 392-401.

- Rhoads, J. M., & Wu, G. (2009). Glutamine, arginine, and leucine signaling in the intestine. Amino Acids, 37(1), 111-122.

- Blachier, F., Boutry, C., Bos, C., & Tomé, D. (2009). Metabolism and functions of L-glutamate in the epithelial cells of the small and large intestines. The American Journal of Clinical Nutrition, 90(3), 814S-821S.

- O'Riordan, K. J., & Board, M. (2009). The emerging role of N-acyl-amino acids in physiological and pathological processes. British Journal of Pharmacology, 156(7), 1047-1058.

- Wellner, D., & Meister, A. (1981). A survey of inborn errors of amino acid metabolism and transport in man. Annual Review of Biochemistry, 50, 911-968.

- Windmueller, H. G., & Spaeth, A. E. (1974). Uptake and metabolism of plasma glutamine by the small intestine. Journal of Biological Chemistry, 249(16), 5070-5079.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5961, L-Glutamine. Retrieved from [Link].

- Tárkányi, K., & Guttman, A. (2019). Analysis of N-acyl amino acids by capillary electrophoresis-mass spectrometry.

- Tsuboi, K., & Wada, M. (2012). N-acyl amino acids: physiological and pharmacological roles. Journal of Pharmacological Sciences, 118(2), 119-125.

-

Yi, D., Hou, Y., Wang, L., Ouyang, W., Long, M., Zhao, D., ... & Wu, G. (2015). l-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK. Amino Acids, 47(1), 65-78. [Link][7]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92191, (2S)-4-carbamoyl-2-(ethylamino)butanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733979, (2S)-2-amino-4-(carbamoylamino)butanoic acid. Retrieved from [Link].

- Miller, A. L. (1999). Therapeutic considerations of L-glutamine: a review of the literature.

- Roth, E., Oehler, R., & Z-llner, N. (1988). Glutamine: a new player in the immune system. Klinische Wochenschrift, 66(22), 1088-1094.

-

Cruzat, V., Macedo Rogero, M., Noel Keane, K., Curi, R., & Newsholme, P. (2018). Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation. Nutrients, 10(11), 1564. [Link]

Sources

- 1. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Acyl amino acids and their impact on biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cris.huji.ac.il [cris.huji.ac.il]

- 5. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamine synthetase activity fuels nucleotide biosynthesis and supports growth of glutamine-restricted glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. l-Glutamine enhances enterocyte growth via activation of the mTOR signaling pathway independently of AMPK [ouci.dntb.gov.ua]

- 8. In vitro evaluation of a series of N-dodecanoyl-L-amino acid methyl esters as dermal penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Novel N-Acylated Amino Acids: A High-Resolution Workflow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Proteome

In the post-genomic era, the scientific community's gaze is increasingly turning to the vast, unexplored territories of the metabolome. Among the myriad of small molecules that orchestrate the symphony of life, N-acylated amino acids (NAAAs) have emerged as a class of lipids with profound and diverse biological activities. These molecules, once considered mere metabolic intermediates, are now recognized as critical signaling agents in a range of physiological and pathological processes, including inflammation, pain perception, and energy homeostasis. The discovery of novel NAAAs, therefore, represents a frontier in drug development, offering the potential for new therapeutic agents with novel mechanisms of action.

This guide is engineered to serve as a comprehensive, field-proven manual for the discovery and isolation of novel N-acylated amino acids. It moves beyond simplistic protocols to provide the "why" behind the "how," grounding every step in rigorous scientific principles and hard-won experimental wisdom.

Chapter 1: The Strategic Framework for NAAA Discovery

The successful discovery of novel bioactive molecules is not a matter of serendipity; it is the result of a meticulously planned and executed strategy. The workflow for NAAA discovery can be conceptualized as a multi-stage funnel, designed to progressively enrich for and identify compounds of interest from complex biological matrices.

Figure 1: The NAAA Discovery-to-Validation Workflow.

The Critical First Step: Biological Matrix Selection

The choice of biological source material is paramount and should be hypothesis-driven. Are you searching for NAAAs involved in neuro-inflammation? Brain tissue or cerebrospinal fluid would be logical choices. Investigating metabolic disorders? Adipose tissue, liver, or plasma are promising starting points. The concentration of NAAAs can vary by orders of magnitude between different tissues, making this initial decision a critical determinant of success.

The Philosophy of Extraction: Maximizing Recovery, Minimizing Degradation

The goal of lipid extraction is to efficiently liberate NAAAs from the cellular milieu while preventing enzymatic or chemical degradation. The classic methods of Folch and Bligh-Dyer, while effective for bulk lipids, can be suboptimal for the often low-abundance NAAAs. A more refined, two-phase extraction using methyl-tert-butyl ether (MTBE) has gained prominence for its ability to provide a cleaner lipid fraction and improve the recovery of diverse lipid species.

Expert Insight: The inclusion of antioxidants (e.g., butylated hydroxytoluene, BHT) and a cocktail of enzyme inhibitors during homogenization is not optional; it is essential for preserving the integrity of the target molecules, particularly those with unsaturated acyl chains susceptible to oxidation.

Chapter 2: High-Resolution Isolation Protocols

Isolation is a process of progressive enrichment. The key is to employ orthogonal separation techniques that exploit different physicochemical properties of the molecules.

Solid-Phase Extraction (SPE): The First Pass Enrichment

SPE serves as the initial, coarse-purification step to separate NAAAs from bulk lipids and other interfering substances. A mixed-mode SPE cartridge, combining both reversed-phase and anion-exchange functionalities, is particularly powerful.

Protocol 2.1: Mixed-Mode SPE for NAAA Enrichment

-

Cartridge Conditioning: Sequentially wash a mixed-mode anion exchange/reversed-phase SPE cartridge (e.g., 500 mg) with 5 mL of hexane, 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of 5% NH4OH in 80% methanol/water. Finally, equilibrate with 10 mL of water. Causality: This sequence ensures the stationary phase is properly solvated and the ion-exchange sites are activated.

-

Sample Loading: Dissolve the dried lipid extract in a minimal volume of the loading solvent (e.g., 1 mL of 80% methanol) and load it onto the conditioned cartridge.

-

Wash Step 1 (Neutral & Basic Lipids): Elute interfering neutral and basic lipids with 10 mL of methanol. Causality: This removes non-acidic compounds that do not interact with the anion exchanger.

-

Wash Step 2 (Phospholipids): Elute phospholipids and other complex lipids with 10 mL of water followed by 10 mL of acetonitrile.

-

Elution of NAAAs: Elute the target N-acylated amino acids with 10 mL of 5% NH4OH in methanol. This protonates the anion exchange sites, releasing the acidic NAAAs.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in a suitable solvent for LC-MS analysis.

High-Performance Liquid Chromatography (HPLC): The Path to Purity

Following SPE, reversed-phase HPLC (RP-HPLC) is the workhorse for high-resolution separation. The choice of column chemistry and mobile phase gradient is critical.

Table 1: Recommended RP-HPLC Parameters for NAAA Separation

| Parameter | Specification | Rationale |

|---|---|---|

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent resolving power for hydrophobic molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure NAAAs are in their neutral, protonated state, improving peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting hydrophobic NAAAs. |

| Gradient | 5% B to 95% B over 20 min | A broad gradient is necessary to elute the wide range of NAAAs, from N-acetylglycine to N-arachidonoyl-serine. |

| Flow Rate | 0.3 mL/min | Optimal for analytical-scale columns to ensure efficient separation. |

| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |

Bioassay-Guided Fractionation: For discovering novel bioactive NAAAs, HPLC fractions can be collected and screened in a relevant biological assay (e.g., measuring cytokine release from immune cells). The activity profile across the fractions provides a "map" that guides further purification of the specific bioactive peaks.

Figure 2: Workflow for Bioassay-Guided Fractionation.

Chapter 3: Structure Elucidation with Certainty

Identifying a "peak" is not the same as identifying a molecule. Unambiguous structure elucidation is a non-negotiable requirement.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

Modern Orbitrap or TOF mass spectrometers can provide mass accuracy within 1-2 ppm, which is essential for determining the elemental composition of a novel NAAA.

Tandem MS (MS/MS) for Structural Clues: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of the parent ion generates a fragmentation pattern that is a structural fingerprint. For NAAAs, characteristic fragmentation patterns include:

-

Loss of the amino acid headgroup: A neutral loss corresponding to the amino acid (e.g., loss of 75 Da for glycine).

-

Cleavage of the amide bond: Generating fragments corresponding to the acyl chain and the amino acid.

-

Fragments from the acyl chain: Providing information about its length and degree of unsaturation.

Table 2: Key MS/MS Fragments for NAAA Identification

| Ion Type | Description | Structural Information |

|---|---|---|

| [M-H]⁻ | Parent Ion (Negative Mode) | Provides the accurate mass and molecular formula. |

| [M-H-H₂O]⁻ | Loss of Water | Common fragment, especially for hydroxy-acylated NAAAs. |

| [AA-H]⁻ | Amino Acid Anion | Confirms the identity of the amino acid headgroup. |

| RCOO⁻ | Acyl Chain Carboxylate | Confirms the identity of the fatty acid moiety. |

Nuclear Magnetic Resonance (NMR): The Definitive Structure

While MS provides the formula and fragmentation, only NMR spectroscopy can definitively establish the complete covalent structure, including the precise location of double bonds and stereochemistry. Obtaining high-quality NMR data requires a pure sample (>95% purity, >1 mg). Key NMR experiments include:

-

¹H NMR: Provides information on the number and type of protons.

-

¹³C NMR: Shows the number and type of carbon atoms.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, helping to piece together the acyl chain and amino acid backbone.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is critical for connecting the acyl chain to the amino acid nitrogen.

The Final Validation: Chemical Synthesis

The gold standard for structural confirmation is the total chemical synthesis of the proposed structure. The synthetic compound must be chemically and biologically indistinguishable from the isolated natural product. This includes co-elution in chromatography, identical mass spectra, and identical activity in biological assays. This final step provides an unassailable validation of the discovery.

Conclusion: From Peak to Preclinical Candidate

The discovery and isolation of novel N-acylated amino acids is a challenging but rewarding endeavor. It requires a multidisciplinary approach that combines sophisticated analytical chemistry, rigorous biological screening, and meticulous structural elucidation. The methodologies outlined in this guide provide a robust framework for navigating this complex process. By adhering to these principles of causality, self-validation, and authoritative grounding, researchers can move with confidence from a promising peak in a mass spectrum to a fully characterized molecule with the potential to become a next-generation therapeutic.

References

-

Kaczocha, M., & Rebecchi, M. J. (2020). N-acyl amino acids: novel lipid signaling molecules. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(11), 158782. [Link]

-

Wellner, N., Diep, T. A., Janfelt, C., & Hansen, H. S. (2013). N-acyl-amino acids: from chemical curiosities to bioactive molecules. Trends in Pharmacological Sciences, 34(5), 281-290. [Link]

-

Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. The Journal of Biological Chemistry, 226(1), 497-509. [Link]

-

Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. [Link]

An In-depth Technical Guide to the Characterization of Long-Chain Fatty Acid Amide Derivatives

Abstract

Long-chain fatty acid amides (LCFAAs) represent a burgeoning class of lipid signaling molecules with profound physiological and pathological significance. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the characterization of these diverse molecules. Moving beyond a mere recitation of protocols, this document delves into the causal reasoning behind experimental design, offering a self-validating framework for robust and reproducible characterization. We will explore the synergistic application of chromatographic and spectroscopic techniques, underpinned by authoritative methodologies, to enable unambiguous identification and precise quantification of LCFAAs in complex biological matrices.

Introduction: The Expanding Universe of Long-Chain Fatty Acid Amides

Long-chain fatty acid amides are structurally simple yet functionally diverse lipids, generally conforming to the structure R-CO-NH-R'. The acyl group (R-CO-) is derived from a fatty acid, while the amine moiety (-NH-R') originates from a variety of biogenic amines.[1][2][3][4] This family includes the well-studied N-acylethanolamines (NAEs), such as the endocannabinoid anandamide (AEA), and other significant members like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[5][6] Their roles in appetite regulation, inflammation, pain perception, and neuroprotection are just a few examples of their broad biological activities.[5][6][7] Given their low endogenous concentrations and critical signaling functions, the accurate characterization and quantification of LCFAAs are paramount for advancing our understanding of their roles in health and disease.[5][7]

The biosynthesis of many LCFAAs, such as OEA, is a two-step enzymatic process. It begins with the N-acylation of a phospholipid, like phosphatidylethanolamine (PE), by an N-acyltransferase (NAT) to form an N-acylphosphatidylethanolamine (NAPE). Subsequently, a phospholipase D (PLD) hydrolyzes NAPE to yield the corresponding NAE.[8][9][10]

Foundational Analytical Strategy: A Multi-modal Approach

A robust characterization of LCFAAs necessitates a multi-pronged analytical strategy, leveraging the strengths of various techniques to build a comprehensive profile of these lipids. The low endogenous levels of many LCFAAs demand highly sensitive and selective analytical methods.[7] A typical workflow involves sample preparation, chromatographic separation, and detection and identification by mass spectrometry, often complemented by spectroscopic methods for detailed structural elucidation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. "Biosynthesis of Long-chain Fatty Acid Amides" by Kristen A. Jeffries [digitalcommons.usf.edu]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Lipidomic Analysis of Endocannabinoid Signaling: Targeted Metabolite Identification and Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oleoylethanolamide - Wikipedia [en.wikipedia.org]

- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

For: Researchers, scientists, and drug development professionals

Introduction

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is an N-acylated derivative of the amino acid L-asparagine. N-acyl amino acids are a class of compounds with significant interest in various fields, including their use as surfactants, and as intermediates in the synthesis of more complex biologically active molecules. This document provides a comprehensive, step-by-step protocol for the synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, designed for researchers in organic chemistry and drug development. The protocol is structured to ensure reproducibility and high purity of the final product, with detailed explanations for the experimental choices and methodologies.

Synthetic Strategy Overview

The synthesis of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid from L-asparagine requires a strategic approach to selectively acylate the α-amino group while leaving the side-chain amide and the carboxylic acid functionalities intact. A direct acylation of L-asparagine would lead to a mixture of products due to the reactivity of both the amino and carboxyl groups. Therefore, a protecting group strategy is employed.

The chosen synthetic route involves three main stages:

-

Starting Material Selection: Utilization of a commercially available L-asparagine derivative where the carboxylic acid is pre-protected as a tert-butyl ester.

-

N-Acylation: Formation of the amide bond between the protected L-asparagine and dodecanoyl chloride via a Schotten-Baumann reaction.

-

Deprotection: Removal of the tert-butyl protecting group under acidic conditions to yield the final carboxylic acid.

This strategy is efficient and allows for straightforward purification of the intermediate and final products.

Caption: Overall synthetic workflow for (2S)-4-carbamoyl-2-dodecanamidobutanoic acid.

PART 1: Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier Recommendation | Purity |

| L-Asparagine tert-butyl ester hydrochloride | 63094-81-5 | Sigma-Aldrich, Combi-Blocks | ≥98% |

| Dodecanoyl chloride | 112-16-3 | Sigma-Aldrich, TCI | ≥98% |

| Triethylamine (TEA) | 121-44-8 | Sigma-Aldrich, Fisher | ≥99.5% |

| Dichloromethane (DCM), anhydrous | 75-09-2 | Sigma-Aldrich, Acros | ≥99.8% |

| Trifluoroacetic acid (TFA) | 76-05-1 | Sigma-Aldrich, Oakwood | ≥99% |

| Ethyl acetate | 141-78-6 | Fisher Scientific | ACS Grade |

| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |

| Sodium bicarbonate (NaHCO₃), saturated solution | 144-55-8 | Fisher Scientific | ACS Grade |

| Brine (saturated NaCl solution) | 7647-14-5 | Fisher Scientific | ACS Grade |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Fisher Scientific | ACS Grade |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Dodecanoyl chloride is corrosive and reacts with moisture; handle with care.

-

Trifluoroacetic acid is highly corrosive and toxic; handle with extreme caution.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Step 1: N-Acylation of L-Asparagine tert-butyl ester

This step involves the formation of an amide bond between the α-amino group of L-asparagine tert-butyl ester and the acyl chloride, dodecanoyl chloride. The Schotten-Baumann reaction conditions, utilizing an organic base in an aprotic solvent, are ideal for this transformation.[1][2][3] Triethylamine is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add L-asparagine tert-butyl ester hydrochloride (1.0 eq, e.g., 5.0 g).

-

Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir to suspend the solid.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (TEA, 2.2 eq) to the suspension. Stir for 15-20 minutes at 0 °C. The hydrochloride salt will react with the TEA, liberating the free amine of the L-asparagine tert-butyl ester.

-

In a separate dropping funnel, prepare a solution of dodecanoyl chloride (1.05 eq) in anhydrous DCM (20 mL).

-

Add the dodecanoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes). The starting material (amine) can be visualized with ninhydrin stain, while the product will be UV active if a suitable chromophore is present or can be visualized with a general stain like potassium permanganate.

Work-up and Purification:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, tert-butyl (2S)-4-carbamoyl-2-dodecanamidobutanoate, as a white to off-white solid.

-

The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel.

Step 2: Deprotection of the tert-Butyl Ester

The final step is the removal of the tert-butyl protecting group from the carboxylic acid. This is achieved under strongly acidic conditions using trifluoroacetic acid (TFA).[3] The byproducts of this reaction, isobutylene and excess TFA, are volatile and can be easily removed.

Procedure:

-

Dissolve the crude tert-butyl (2S)-4-carbamoyl-2-dodecanamidobutanoate (1.0 eq) from the previous step in dichloromethane (DCM, approximately 10 mL per gram of substrate).

-

To this solution, add an equal volume of trifluoroacetic acid (TFA) (e.g., if 20 mL of DCM is used, add 20 mL of TFA).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is no longer visible.

Work-up and Purification:

-

Remove the DCM and TFA under reduced pressure using a rotary evaporator. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2 x 20 mL).

-

The resulting crude product, (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, will be a solid or a thick oil.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield the final product as a white solid.

PART 2: Characterization and Data

The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.

Intermediate: tert-butyl (2S)-4-carbamoyl-2-dodecanamidobutanoate

-

¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the tert-butyl protons around δ 1.4-1.5 ppm, multiplets for the methylene protons of the dodecanoyl chain between δ 0.8 (terminal methyl) and 2.2 ppm (methylene alpha to the carbonyl), and signals for the asparagine backbone protons.

-

Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be observed.

Final Product: (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum will be similar to the intermediate, but the singlet for the tert-butyl group will be absent. A broad singlet for the carboxylic acid proton will appear at a downfield chemical shift (typically >10 ppm).

-

¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to the carboxylic acid carbonyl, the two amide carbonyls, and the aliphatic carbons of the dodecanoyl chain and the butanoic acid backbone are expected.

-

FT-IR (ATR): Characteristic peaks for N-H stretching (amides), C=O stretching (carboxylic acid and amides), and C-H stretching (aliphatic chains) will be present.

-

Mass Spectrometry (ESI-): The expected [M-H]⁻ ion would be observed.

-

Melting Point: A sharp melting point is indicative of high purity.

Logical Framework for Synthesis

Caption: Rationale behind the key steps of the synthesis.

References

-

J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

-

Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

Sources

Application Note & Protocols: In Vitro Profiling of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Abstract

This document provides a comprehensive guide for the in vitro characterization of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid, an N-acyl-L-glutamine derivative also known as N-dodecanoyl-L-glutamine. As a member of the N-acyl amino acid (NAAA) family of signaling lipids, this molecule integrates the metabolic significance of L-glutamine with the signaling properties of a C12 fatty acid. We present detailed protocols for foundational assays, including cytotoxicity and cell proliferation, alongside advanced functional assays to investigate its potential immunomodulatory and metabolic signaling roles. The causality behind experimental choices, self-validating controls, and data interpretation strategies are emphasized to ensure scientific rigor.

Scientific Background & Rationale

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid is a lipid molecule that conjugates L-glutamine, the most abundant amino acid in the human body, with dodecanoic acid (lauric acid) via an amide bond. This structure places it within the N-acyl amino acid (NAAA) class of endogenous signaling molecules.[1] The biological functions of NAAAs are an emerging field of study, with various members demonstrating roles in energy homeostasis, neuroprotection, and inflammation.[1]

The rationale for the proposed in vitro assays is based on the dual nature of the molecule:

-

The L-Glutamine Core: L-glutamine is a conditionally essential amino acid critical for numerous physiological processes. It is a primary fuel source for rapidly dividing cells, including immune cells (lymphocytes, macrophages) and intestinal enterocytes.[2][3][] It also serves as a key nitrogen donor for the synthesis of proteins, nucleotides, and the antioxidant glutathione.[5][6] Therefore, N-dodecanoyl-L-glutamine could act as a targeted delivery vehicle for glutamine or modulate glutamine-dependent pathways.

-

The Dodecanoyl (C12) Acyl Chain: The fatty acid component imparts lipophilicity, suggesting potential interactions with cellular membranes and lipid signaling pathways. The N-acyl modification can dramatically alter the biological activity of the parent amino acid, creating novel signaling molecules. For instance, different N-acyl alanines have been shown to exhibit antiproliferative effects in vitro.[1]

Given these properties, N-dodecanoyl-L-glutamine is a candidate for modulating processes characterized by high metabolic and proliferative rates, such as immune responses and cancer cell growth. The following protocols are designed to systematically investigate these potential activities.

Foundational Assay: Cell Viability and Cytotoxicity

Principle: The initial characterization of any novel compound requires determining its effect on cell viability. This foundational assay establishes the concentration range for subsequent functional experiments, distinguishing between cytotoxic effects and specific biological modulation. The protocol utilizes a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™), where metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin.

Target Cell Lines:

-

Jurkat cells (T lymphocyte leukemia): A suspension cell line highly dependent on glutamine for proliferation.

-

RAW 264.7 cells (murine macrophage-like): An adherent cell line used to model immune cell responses and inflammation.

-

Caco-2 cells (human colorectal adenocarcinoma): An adherent line that differentiates into enterocyte-like cells, which use glutamine as a primary fuel source.[]

Protocol 2.1: Resazurin-Based Cell Viability Assay

-

Cell Seeding:

-

Adherent Cells (RAW 264.7, Caco-2): Seed cells in a clear-bottom 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

-

Suspension Cells (Jurkat): Seed cells at a density of 20,000–40,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions in culture medium to prepare 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.). Rationale: Adding an equal volume of 2X solution to the cells minimizes solvent effects.

-

-

Cell Treatment:

-

Add 100 µL of the 2X compound dilutions to the appropriate wells.

-

Crucial Controls:

-

Vehicle Control: Wells treated with the highest concentration of DMSO used in the experiment (e.g., 0.5%). This validates that the solvent does not affect cell viability.

-

Untreated Control: Wells containing cells and medium only.

-

Positive Control (Optional): Wells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine).

-

-

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

Assay Measurement:

-

Add 20 µL of resazurin-based reagent to each well.

-

Incubate for 1–4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence of a "no-cell" blank control from all readings.

-

Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).

-

Plot % Viability against the logarithmic concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Example IC₅₀ Values

| Cell Line | Compound | Incubation Time (h) | IC₅₀ (µM) |

| Jurkat | (2S)-4-carbamoyl-2-dodecanamidobutanoic acid | 48 | > 100 |

| RAW 264.7 | (2S)-4-carbamoyl-2-dodecanamidobutanoic acid | 48 | 85.2 |

| Caco-2 | (2S)-4-carbamoyl-2-dodecanamidobutanoic acid | 48 | > 100 |

| RAW 264.7 | Staurosporine (Positive Control) | 24 | 0.95 |

Note: The data above are hypothetical and for illustrative purposes.

Functional Assay: Immunomodulatory Potential

Principle: Given that immune cells have a high demand for glutamine, N-dodecanoyl-L-glutamine may modulate their activation and inflammatory responses.[2] This protocol assesses the compound's effect on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3.1: Nitric Oxide Production in LPS-Stimulated Macrophages (Griess Assay)

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 20,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Pre-treatment:

-

Remove the medium and replace it with 90 µL of fresh medium.

-

Add 10 µL of compound dilutions (prepared at 10X final concentration) to the wells. Use sub-lethal concentrations determined from the viability assay (e.g., 0.1 µM to 50 µM).

-

Incubate for 2 hours. Rationale: Pre-incubation allows the compound to interact with cells before the inflammatory stimulus is applied.

-

-

Stimulation:

-

Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the "Unstimulated" control.

-

Crucial Controls:

-

Unstimulated Control: Cells + Vehicle (DMSO).

-

Stimulated Control: Cells + Vehicle (DMSO) + LPS.

-

Positive Inhibition Control: Cells + known inhibitor (e.g., L-NMMA) + LPS.

-

-

-

Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

Griess Assay:

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Griess Reagent B) and incubate for another 10 minutes.

-

Measure absorbance at 540 nm within 30 minutes.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

Express the data as a percentage of the "Stimulated Control" to determine the inhibitory effect of the compound.

-

Visualization: Experimental Workflow

Caption: Workflow for assessing immunomodulatory effects via the Griess assay.

Advanced Assay: Metabolic Pathway Interrogation

Principle: Since glutamine is a key anaplerotic substrate that replenishes the tricarboxylic acid (TCA) cycle, N-dodecanoyl-L-glutamine could influence cellular metabolism and energy production.[6] This protocol uses Western blotting to probe the activation state of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is activated by an increased AMP:ATP ratio, signaling energy stress.

Protocol 4.1: Western Blot for AMPK Activation

-

Cell Culture and Treatment:

-

Seed Jurkat cells in a 6-well plate at a density of 1 x 10⁶ cells/mL in 2 mL of complete medium.

-

Treat cells with sub-lethal concentrations of N-dodecanoyl-L-glutamine for various time points (e.g., 1, 6, 24 hours).

-

Crucial Controls:

-

Vehicle Control (DMSO): Time-matched.

-

Positive Control: Treat cells with a known AMPK activator like AICAR (500 µM for 2 hours).

-

-

-

Protein Extraction:

-

Harvest cells by centrifugation (300 x g, 5 min).

-

Wash once with ice-cold PBS.

-

Lyse the cell pellet in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, vortexing intermittently.

-

Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load 20–30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C:

-

Rabbit anti-phospho-AMPKα (Thr172): To detect the activated form.

-

Rabbit anti-total-AMPKα: To detect total protein for normalization.

-

Mouse anti-β-Actin: As a loading control.

-

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse) for 1 hour at room temperature.

-

Wash 3x with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

Perform densitometry analysis. Normalize the phospho-AMPK signal to the total-AMPK signal to determine the relative activation state.

-

Visualization: AMPK Signaling Pathway

Caption: Hypothesized modulation of the AMPK energy-sensing pathway.

References

- Patsnap Synapse. (2024). What is the mechanism of L-Glutamine?

- National Research Council (US) Committee on Military Nutrition Research. (1999). Glutamine. In Military Strategies for Sustainment of Nutrition and Immune Function in the Field. National Academies Press (US).

- Wikipedia contributors. (n.d.). Glutamine. Wikipedia.

- Iannotti, F. A., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Molecules, 24(23), 4413.

- Cleveland Clinic. (2024). Glutamine: What It Is, Benefits & Side Effects.

- Healthline. (2018). Glutamine: Benefits, Uses and Side Effects.

- Albrecht, J., et al. (2011). Roles of glutamine in neurotransmission. Journal of Neuroscience Research, 89(12), 1931-1938.

- BOC Sciences. (n.d.). Glutamine: Definition, Structure, Benefits, Sources and Uses.

Sources

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of L-Glutamine? [synapse.patsnap.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Glutamine - Military Strategies for Sustainment of Nutrition and Immune Function in the Field - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Glutamine - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for In Vivo Evaluation of (2S)-4-carbamoyl-2-dodecanamidobutanoic acid

Introduction: Rationale for the In Vivo Investigation of a Novel Carbamoylbutanoic Acid Derivative

(2S)-4-carbamoyl-2-dodecanamidobutanoic acid represents a novel chemical entity with potential therapeutic applications. Its structural motifs, featuring a carbamoyl group and a long-chain dodecanamide, suggest possible interactions with biological membranes and enzymatic pathways. While in vitro data (currently hypothetical for this novel compound) may indicate promising activity, a comprehensive in vivo evaluation is paramount to understanding its pharmacokinetic profile, safety, and efficacy within a complex biological system.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the design and execution of foundational in vivo studies for this compound, with a focus on a potential application in neurodegenerative disease models. The protocols outlined herein are designed to establish a baseline understanding of the compound's behavior in living organisms, a critical step before advancing to more complex efficacy studies.[2]